N-Acetyl-D-Galactosamine

概要

説明

N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans . This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation . It plays a vital role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

作用機序

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose (also known as N-Acetyl-D-Galactosamine) is the glycosyltransferase enzyme . This enzyme is responsible for the incorporation of glucosamine into O-glycans . The compound also targets the MUC1 protein in breast cancer cell lines, such as MDF-7 .

Mode of Action

2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the glycosyltransferase enzyme . It mimics the structure of GalNAc-α-1-O-serine/theonine, thereby blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation . This results in the inhibition of O-glycosylation, a critical process in the biosynthesis of mucin .

Biochemical Pathways

The compound affects the O-glycosylation pathway . By inhibiting the glycosyltransferase enzyme, it prevents the incorporation of glucosamine into O-glycans . This alters the biosynthesis of mucin, a type of glycoprotein, and impacts the expression of the MUC1 protein in certain cancer cells .

Result of Action

The inhibition of O-glycosylation by 2-Acetamido-2-Deoxy-D-Galactopyranose leads to the suppression of mucin biosynthesis . This results in the decreased expression of the MUC1 protein in breast cancer cell lines . In the context of HIV replication, the compound has been shown to increase the percentage of infected cells and the amount of viral particles .

Action Environment

The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the cell types it interacts with. For instance, its ability to inhibit O-glycosylation can vary across different cell lines .

生化学分析

Biochemical Properties

2-Acetamido-2-Deoxy-D-Galactopyranose plays a crucial role in biochemical reactions. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine

Cellular Effects

It has been suggested that it may have antitumor properties

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2-Acetamido-2-Deoxy-D-Galactopyranose is involved in certain metabolic pathways It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

準備方法

The preparation of N-Acetyl-D-Galactosamine involves several synthetic routes. One common method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate, followed by the removal of O-acetylation to produce this compound . The reaction system typically contains D-galactosamine hydrochloride, a solvent, an acylating agent such as acetic anhydride, and an acid-binding agent like 4-dimethylaminopyridine. The reaction temperature ranges from -5°C to 5°C . This method is advantageous due to its mild reaction conditions and scalability for industrial production .

化学反応の分析

N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound-1-phosphate . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

N-Acetyl-D-Galactosamine has numerous scientific research applications across various fields:

Chemistry: It is used in affinity chromatography and protein chromatography as an agarose.

Biology: It plays a role in intercellular communication and is concentrated in sensory nerve structures.

Medicine: It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver.

類似化合物との比較

N-Acetyl-D-Galactosamine is similar to other amino sugars such as N-Acetylglucosamine and Galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include:

N-Acetylglucosamine: Another amino sugar involved in the formation of glycoproteins and glycolipids.

Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.

N-Acetylmannosamine: Involved in the biosynthesis of sialic acids.

This compound stands out due to its specific applications in targeted drug delivery and its role in blood group antigen formation .

生物活性

N-Acetyl-D-galactosamine (GalNAc) is a monosaccharide derivative of galactose that plays a significant role in various biological processes, particularly in glycosylation, cell signaling, and as a therapeutic agent. This article explores the biological activity of GalNAc, including its enzymatic roles, implications in cancer biology, and applications in targeted drug delivery systems.

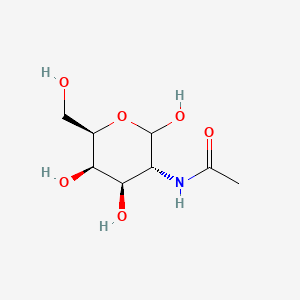

Structure and Properties

This compound is characterized by an acetyl group attached to the amino group of galactosamine. Its structure allows it to participate in glycosylation reactions, forming glycoproteins and glycolipids essential for cell function and communication.

Enzymatic Activity

GalNAc is primarily involved in the activity of various glycosyltransferases, particularly N-acetyl-D-galactosaminyltransferases (GalNAc-Ts). These enzymes catalyze the transfer of GalNAc from UDP-GalNAc to specific acceptor molecules, influencing the synthesis of mucins and other glycoproteins.

Key Findings on GalNAc-T Activity

- Expression Patterns : The human genome encodes 20 distinct GalNAc-Ts, each with unique substrate specificities and expression patterns. For instance, GalNAc-T16 shows robust activity in the heart, while GalNAc-T18 has lower activity across various substrates .

- Kinetic Properties : Studies have shown that certain isoforms exhibit distinct kinetic properties that could be crucial for fine-tuning glycosylation site selection .

Role in Cancer Biology

GalNAc has been implicated in cancer progression and diagnosis. Its presence is significantly elevated in various adenocarcinomas, making it a potential biomarker.

Case Studies on GalNAc in Cancer

- Colorectal Cancer : A study using the GO-Schiff reagent demonstrated that 81.4% of colorectal carcinoma samples showed intense reactivity with mucinous adenocarcinomas . The presence of GalNAc was positively correlated with cancerous tissues compared to normal controls.

- Breast and Other Cancers : In a broader analysis involving 133 tissue samples from patients with different adenocarcinomas, Gal-GalNAc expression was found in 100% of breast cancer cases and 94.1% of stomach cancers, indicating its potential as a universal marker for malignancies .

Therapeutic Applications

GalNAc's ability to target liver cells has led to innovative drug delivery systems, particularly for RNA interference (RNAi) therapies.

Targeted Drug Delivery Systems

- GalXC Technology : Dicerna Pharmaceuticals has developed GalXC molecules that utilize GalNAc for targeted delivery of RNAi therapeutics to hepatocytes. This approach enhances the potency of these compounds significantly (up to 60-fold) compared to traditional methods .

- Clinical Implications : The use of GalNAc conjugates allows for reduced dosing frequency and improved therapeutic indices, making them promising candidates for treating liver-related diseases .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzymatic Function | Catalyzes glycosylation via GalNAc-Ts |

| Cancer Biomarker | Elevated levels in various adenocarcinomas |

| Drug Delivery | Enhances RNAi therapeutic targeting to liver cells |

特性

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。